molecular formula C13H8ClNO4 B6399567 4-(2-Chlorophenyl)-2-nitrobenzoic acid CAS No. 1237104-19-6

4-(2-Chlorophenyl)-2-nitrobenzoic acid

Cat. No.: B6399567
CAS No.: 1237104-19-6
M. Wt: 277.66 g/mol
InChI Key: TYANAFJYLLTKIJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative bearing a 2-chlorophenyl group at the para position of the aromatic ring. The nitro (–NO₂) and chloro (–Cl) substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(7-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYANAFJYLLTKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689542
Record name 2'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237104-19-6
Record name 2'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2-Chlorophenyl)benzoic acid. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzoic acid moiety can be further oxidized to form more complex carboxylic acid derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-(2-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher carboxylic acids or their derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-nitrobenzoic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the chlorophenyl group can engage in electrophilic aromatic substitution reactions. These interactions can influence the compound’s reactivity and its interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
4-(2-Chlorophenyl)-2-nitrobenzoic acid –NO₂ (C2), –Cl (2-chlorophenyl at C4) C₁₃H₈ClNO₄ (Data inferred from analogs) N/A
Acifluorfen –NO₂ (C2), –O– linked to 2-Cl-4-CF₃-phenyl C₁₄H₇ClF₃NO₅ Herbicide; sodium salt improves solubility
4-Chloro-2-nitrobenzoic acid –Cl (C4), –NO₂ (C2) C₇H₄ClNO₄ MP: 141–143°C; API intermediate
2-Chloro-4-nitrobenzoic acid –Cl (C2), –NO₂ (C4) C₇H₄ClNO₄ Distinct crystal packing due to substituent positions
4-[(2-Chlorophenyl)methylamino]-3-nitrobenzoic acid –NH–CH₂-(2-Cl-phenyl), –NO₂ (C3) C₁₄H₁₁ClN₂O₄ Enhanced hydrogen bonding potential
Key Observations:
  • – Nitro Group Placement: The –NO₂ group at C2 (vs. C4 in 2-chloro-4-nitrobenzoic acid) alters electron-withdrawing effects, influencing acidity. For example, 4-chloro-2-nitrobenzoic acid has a pKa ~1.5 due to strong meta-directing effects of –NO₂ .

Physicochemical Properties

  • Melting Points :
    • 4-Chloro-2-nitrobenzoic acid melts at 141–143°C , whereas acifluorfen’s sodium salt (a derivative) has higher solubility in aqueous media due to ionic character .
  • Solubility: The sodium salt of acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) is water-soluble, unlike the free acid form, highlighting the role of counterions in modulating bioavailability .

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